Propylmalondialdehyde
Overview
Description
Propylmalondialdehyde is an organic compound that belongs to the class of β-dicarbonyls. It is a highly reactive compound that occurs as the enol form. This compound is a physiological metabolite and a marker for oxidative stress. It is a colorless liquid and is known for its reactivity, especially in the context of lipid peroxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylmalondialdehyde can be synthesized through various methods. One common method involves the hydrolysis of its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable. The hydrolysis reaction is typically carried out in an acidic medium, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, this compound is often produced through the oxidation of polyunsaturated fatty acids. This process involves the use of reactive oxygen species to degrade the lipids, resulting in the formation of this compound as a by-product.
Chemical Reactions Analysis
Types of Reactions
Propylmalondialdehyde undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various products.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products
Oxidation: Leads to the formation of carboxylic acids.
Reduction: Results in the formation of primary alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propylmalondialdehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a marker for oxidative stress.
Biology: It serves as a biomarker for lipid peroxidation and oxidative damage in cells.
Medicine: It is studied for its role in various diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
Propylmalondialdehyde exerts its effects primarily through its reactivity with nucleophiles. It forms covalent adducts with proteins, DNA, and other biomolecules, leading to the formation of advanced lipoxidation end-products. These adducts can disrupt normal cellular functions and contribute to oxidative stress and cellular damage.
Comparison with Similar Compounds
Similar Compounds
Malondialdehyde: A closely related compound that also serves as a marker for oxidative stress.
4-Hydroxynonenal: Another product of lipid peroxidation with similar reactivity.
Acrolein: A reactive aldehyde formed during lipid peroxidation.
Uniqueness
Propylmalondialdehyde is unique due to its specific structure and reactivity. Unlike malondialdehyde, it has a propyl group, which influences its reactivity and the types of adducts it forms with biomolecules. This makes it a valuable compound for studying specific pathways of oxidative stress and lipid peroxidation.
Properties
IUPAC Name |
2-propylpropanedial | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-6(4-7)5-8/h4-6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPVPFUZVSWMHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593306 | |
Record name | Propylpropanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98485-36-0 | |
Record name | Propylpropanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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